(Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It also contains a naphthoyl group and an acetate group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties.
Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and reagents used. Benzo[d]thiazole derivatives have been known to undergo various chemical reactions .Scientific Research Applications
Synthesis Techniques and Structural Analysis :
- A study by Dyachenko et al. (2014) focused on synthesizing new naphthostyryl derivatives, which are structurally related to the compound . These derivatives were used in the synthesis of Hantzsch thiazoles, and their structure was studied using X-ray diffraction (Dyachenko, Kashner, & Samusenko, 2014).
Biological and Pharmacological Applications :
- Imran, Yar, and Khan (2009) explored the synthesis of thiazole derivatives structurally similar to the compound, assessing their antihyperglycemic activity. This study highlights the potential of these compounds in the field of diabetes research (Imran, Yar, & Khan, 2009).
- Paul et al. (2015) synthesized new benzimidazole containing compounds, and evaluated their DNA binding, cellular DNA lesion, and cytotoxicity, indicating their potential in cancer research (Paul et al., 2015).
Chemical and Material Science Applications :
- Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid ligands and their metal complexes, which were characterized for their antimicrobial activities. This showcases the compound's relevance in the development of new materials with antimicrobial properties (Mishra et al., 2019).
Synthesis of Iminothiazolidin Derivatives :
- Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives, demonstrating their potential as aldose reductase inhibitors, which are important in the treatment of diabetic complications (Ali et al., 2012).
Novel Catalyst Development :
- Moradi, Heydari, and Maghsoodlou (2015) utilized a novel, efficient, and biodegradable catalyst for synthesizing benzothiazole derivatives, emphasizing the compound's role in facilitating greener chemical synthesis processes (Moradi, Heydari, & Maghsoodlou, 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[2-(naphthalene-1-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-26-19(24)13-23-17-11-4-5-12-18(17)27-21(23)22-20(25)16-10-6-8-14-7-2-3-9-15(14)16/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAVNYWGWSCOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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